molecular formula C11H9F3O2 B1529324 Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone CAS No. 1341065-96-0

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone

Cat. No.: B1529324
CAS No.: 1341065-96-0
M. Wt: 230.18 g/mol
InChI Key: MTMAQCLBWVKKEQ-UHFFFAOYSA-N
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Description

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone is an organic compound with the molecular formula C11H9F3O2. It is characterized by a cyclopropyl group attached to a phenyl ring substituted with a trifluoromethoxy group and a methanone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl[3-(trifluoromethoxy)phenyl]methanone typically involves the reaction of cyclopropyl ketones with trifluoromethoxy-substituted benzene derivatives. One common method includes the use of cyclopropylmagnesium bromide as a reagent, which reacts with 3-(trifluoromethoxy)benzoyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropyl[3-(trifluoromethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl[3-(trifluoromethyl)phenyl]methanone: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    Cyclopropyl[3-(methoxy)phenyl]methanone: Contains a methoxy group instead of trifluoromethoxy.

    Cyclopropyl[3-(fluoromethoxy)phenyl]methanone: Features a fluoromethoxy group instead of trifluoromethoxy.

Uniqueness

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

cyclopropyl-[3-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)16-9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMAQCLBWVKKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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